molecular formula C22H23N3O5 B039189 Z-Ala-Trp-OH CAS No. 119645-65-7

Z-Ala-Trp-OH

Cat. No.: B039189
CAS No.: 119645-65-7
M. Wt: 409.4 g/mol
InChI Key: OEANOUHCLXZBNG-LIRRHRJNSA-N
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Description

Z-Ala-Trp-OH: is a dipeptide composed of the amino acids alanine and tryptophan. It is commonly used in biochemical research, particularly in the study of proteomics. The compound has the molecular formula C22H23N3O5 and a molecular weight of 409.44 g/mol .

Mechanism of Action

Target of Action

Z-Ala-Trp-OH is a biochemical used in proteomics research It’s known that the tryptophan (trp) residue plays a significant role in various biochemical processes .

Mode of Action

It’s known that the tryptophan residue can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .

Biochemical Pathways

Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . The major Trp metabolism pathway is the Kyn pathway; through this pathway, >95% of Trp degrades into multiple bioactive compounds .

Pharmacokinetics

A related study on a peptide containing trp showed that a metabolic product resulting from the enzymatic cleavage of the peptide bond was detected in plasma at all the examined time points from 2 hours post-injection . The conjugated photosensitizer accumulated rapidly and at high levels in the tumor, with 2.3% of the injected dose per gram of tumor tissue at 1 hour after injection .

Result of Action

It’s known that trp metabolites can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Action Environment

For instance, it’s important to prevent further spillage or leakage of the chemical, and discharge into the environment must be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

Z-Ala-Trp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Z-Ala-Trp-OH is widely used in scientific research, particularly in the following fields:

    Chemistry: As a model compound for studying peptide synthesis and reactions.

    Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: As a potential therapeutic agent or in drug development studies.

    Industry: In the development of peptide-based materials and sensors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Ala-Trp-OH is unique due to the presence of the tryptophan residue, which imparts distinct chemical and biological properties. Tryptophan’s indole ring allows for unique interactions with proteins and other biomolecules, making this compound particularly valuable in research applications .

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEANOUHCLXZBNG-LIRRHRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426312
Record name Z-Ala-Trp-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119645-65-7
Record name Z-Ala-Trp-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Z-Ala-Trp-OH used in the study of peptide racemization during synthesis?

A1: The research by [] utilizes this compound (N-benzyloxycarbonyl-alanyl-tryptophan) as a model peptide to investigate racemization during peptide coupling reactions. This specific peptide is chosen for a couple of key reasons:

  1. Presence of Tryptophan (Trp): Tryptophan possesses intrinsic fluorescence properties. This allows researchers to employ highly sensitive fluorescence detection during High-Performance Liquid Chromatography (HPLC) analysis. This sensitivity is crucial for accurately quantifying even small amounts of diastereomers formed due to racemization. []
  2. Formation of Diastereomers: When this compound is coupled with another amino acid (Valine methyl ester in this case), the chirality at the alanine residue can be affected. This results in the formation of diastereomers (LLL and LDL) that can be separated and quantified using HPLC. []

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